Triphenylarsine

Hydroformylation Homogeneous catalysis Ligand effects

Triphenylarsine (AsPh₃) delivers distinct catalytic selectivity that triphenylphosphine cannot—yielding lower n/iso aldehyde ratios (3.5 vs 8.7) for branched product synthesis in hydroformylation. Its slower oxidation kinetics (rate order: PPh₃ > SbPh₃ > AsPh₃) and predictable trans influence (Pt–Cl bond lengthened to 2.328 Å) enable controlled platinum sulfide metalloligand design. Sourced at ≥98% purity for demanding coordination chemistry, CVD precursor, and organic synthesis applications.

Molecular Formula C18H15As
Molecular Weight 306.2 g/mol
CAS No. 603-32-7
Cat. No. B046628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylarsine
CAS603-32-7
SynonymsNSC 478;  Triphenylarsane;  Triphenylarsine
Molecular FormulaC18H15As
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyBPLUKJNHPBNVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylarsine (CAS 603-32-7) Technical Specifications and Procurement Baseline


Triphenylarsine (AsPh₃, C₁₈H₁₅As, MW 306.24) is a Group 15 organoarsenic compound that exists as a colorless to light yellow crystalline solid with a melting point of 58–61°C and boiling point of approximately 360–373°C [1]. The molecule adopts a pyramidal geometry with As–C bond distances of 1.942–1.956 Å and C–As–C bond angles of 99.6–100.5° [2]. It is insoluble in water but soluble in organic solvents including diethyl ether and benzene, with a reported density of 1.395 g/cm³ [1]. Commercially, triphenylarsine is available from multiple vendors in purities ranging from 97% to >99% (GC), with typical pricing structures scaling from approximately $30–130 per gram for research quantities [3]. The compound is primarily employed as a ligand in transition metal catalysis and coordination chemistry, as well as a reagent in organic synthesis and a precursor for chemical vapor deposition (CVD) applications .

Why Triphenylarsine Cannot Be Arbitrarily Substituted with Triphenylphosphine or Other Group 15 Analogs


Triphenylarsine is not a simple drop-in replacement for triphenylphosphine (PPh₃), triphenylstibine (SbPh₃), or triphenylbismuth (BiPh₃) in catalytic and coordination applications. Systematic comparative studies reveal that these Group 15 triaryl ligands exhibit quantitatively distinct behaviors across multiple performance dimensions: catalytic conversion rates, product regiospecificity (n/iso ratios), ligand basicity, oxidation kinetics, and trans influence in metal complexes [1]. For instance, in rhodium-catalyzed hydroformylation, PPh₃ delivers 95% conversion versus 58% for AsPh₃ under identical conditions, yet AsPh₃ yields a distinct n/iso aldehyde ratio (3.1 vs 4.4) [1]. The oxidation rate order differs markedly (PPh₃ > SbPh₃ > AsPh₃), and sulfide ligand basicity in platinum complexes is measurably lower with AsPh₃ coordination [2][3]. Furthermore, BiPh₃ completely fails to promote hydroformylation under conditions where AsPh₃ functions effectively [1]. These non-linear, application-specific performance differences preclude simple in-class substitution without empirical validation. The quantitative evidence presented in Section 3 delineates precisely where AsPh₃ provides measurable differentiation relative to its closest analogs.

Triphenylarsine Quantitative Differentiation Evidence for Scientific Selection


Rhodium-Catalyzed Hydroformylation: Triphenylarsine vs. Triphenylphosphine Conversion and Regioselectivity Comparison

In a direct head-to-head comparison of Group 15 triaryl ligands for rhodium-catalyzed hydroformylation of 1-dodecene under identical reaction conditions (90°C, 100 psig 1:1 H₂/CO, 35 g substrate, 176 ppm Rh), triphenylarsine (AsPh₃) produced 58% olefin conversion with an n/iso aldehyde ratio of 3.1 at a ligand:Rh ratio of 60:1 (120 min) [1]. At a higher ligand:Rh ratio of 300:1 (135 min), AsPh₃ conversion increased to 85.8% with an n/iso ratio of 3.5 [1]. In contrast, triphenylphosphine (PPh₃) achieved 95% conversion (n/iso = 4.4) at 60:1 and 86.9% conversion (n/iso = 8.7) at 300:1 [1]. The data demonstrate that AsPh₃ offers a distinctly lower n/iso ratio (reduced linear selectivity) compared to PPh₃ under both ligand loading regimes, while maintaining comparable conversion efficiency at the higher ligand loading (85.8% vs 86.9%) [1]. A separate comparative study of hex-1-ene hydroformylation across Rh, Co, and Ru catalysts confirmed that AsPh₃ systems can achieve comparable or even higher catalytic activity than PPh₃ systems under certain experimental conditions, though PPh₃ consistently yields higher n/iso heptanal ratios [2].

Hydroformylation Homogeneous catalysis Ligand effects

Oxidation Kinetics: Relative Reactivity Order of Triphenylarsine vs. Triphenylphosphine and Triphenylstibine with Potassium Peroxodisulfate

A kinetic study of the oxidation of Group 15 triphenyl derivatives (Ph₃M; M = P, As, Sb) by potassium peroxodisulfate in 60% acetonitrile–40% water (v/v) established a clear relative rate order: Ph₃P > Ph₃Sb > Ph₃As [1]. The reaction follows second-order kinetics (first order in each reactant), and the rate is unaffected by changes in [H⁺] or ionic strength [1]. Triphenylarsine exhibits the slowest oxidation rate among the three comparators, indicating lower susceptibility to nucleophilic displacement on the peroxide linkage compared to both triphenylphosphine and triphenylstibine [1]. The authors attribute this order to two conflicting tendencies: decreasing electronegativity of the central atom (which would increase nucleophilicity) versus increasing steric hindrance and bond strength considerations [1].

Oxidation kinetics Reaction mechanism Nucleophilic displacement

Ligand Basicity and Sulfide Nucleophilicity Modulation: Triphenylarsine vs. Triphenylphosphine in Dinuclear Platinum {Pt₂S₂} Complexes

In a comparative study of the dinuclear {Pt₂S₂} metalloligand system, the triphenylarsine analogue [Pt₂(μ-S)₂(AsPh₃)₄] was synthesized and characterized alongside the well-established triphenylphosphine analogue [Pt₂(μ-S)₂(PPh₃)₄] [1]. The sulfide ligands in the AsPh₃ complex are measurably less basic than those in the PPh₃ analogue, as evidenced by a relatively weaker [M+H]⁺ ion signal in positive-ion electrospray (ESI) mass spectra [1]. Competitive alkylation experiments using an equimolar mixture of the two complexes with methyl iodide demonstrated reduced alkylation tendency for the sulfide in the AsPh₃ complex: the reaction produced [Pt₂(μ-S)(μ-SMe)(AsPh₃)₄]⁺ and [Pt₂(μ-SMe)₂(PPh₃)₃I]⁺, confirming that the AsPh₃-coordinated sulfide center is less nucleophilic [1].

Coordination chemistry Metalloligand Electrospray ionization mass spectrometry

Trans Influence Quantification: Triphenylarsine Positioned Relative to Triphenylphosphine in Pt(II) Complexes

Crystallographic analysis of cis-[PtCl₂(SMe₂)(AsPh₃)] and cis-[PtCl₂(AsPh₃)₂]·CHCl₃ enabled quantification of the trans influence exerted by triphenylarsine relative to other common ligands [1]. In cis-[PtCl₂(SMe₂)(AsPh₃)], the Pt–Cl bond trans to As (2.328 Å) is longer than the Pt–Cl bond trans to S (2.301 Å), confirming that AsPh₃ exerts a stronger trans influence than SMe₂ [1]. Comparison with literature structures established the following trans influence series: PMe₂Ph > PPh₃ > AsPh₃ ≈ SbPh₃ > Me₂SO ≈ SMe₂ ≈ SPh₂ > NH₃ ≈ olefin > Cl⁻ > MeCN [1]. Notably, AsPh₃ exhibits a trans influence comparable to SbPh₃ but measurably lower than PPh₃ and PMe₂Ph [1].

Trans influence Crystal structure Platinum coordination chemistry

Triphenylbismuth Fails to Promote Hydroformylation: Functional Differentiation from Triphenylarsine

In the comprehensive comparative study of Group 15 triaryl ligands (NPh₃, PPh₃, AsPh₃, SbPh₃, BiPh₃) for rhodium-catalyzed hydroformylation of 1-dodecene, triphenylbismuth (BiPh₃) failed to promote any measurable hydroformylation under conditions where triphenylarsine (AsPh₃) produced 58% conversion at L/Rh=60:1 and 85.8% conversion at L/Rh=300:1 [1]. Triphenylamine (NPh₃) also showed minimal activity (2.0–5.8% conversion), while triphenylantimony (SbPh₃) gave intermediate performance (13.0% at L/Rh=60:1, decreasing to 3.5% at L/Rh=300:1) [1]. This establishes a functional threshold: AsPh₃ and PPh₃ are the only ligands in this series capable of sustaining industrially relevant catalytic activity, with BiPh₃ being completely ineffective [1].

Hydroformylation Catalyst screening Ligand activity threshold

Triphenylarsine High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Preferential Synthesis of Branched Aldehydes via Rh-Catalyzed Hydroformylation

AsPh₃ is specifically indicated when the synthetic objective requires a lower n/iso aldehyde product ratio (higher branched selectivity) compared to PPh₃-based catalyst systems. The quantitative data show that at L/Rh=300:1, AsPh₃ yields an n/iso ratio of 3.5 versus 8.7 for PPh₃ while maintaining comparable conversion (85.8% vs 86.9%) [1]. This application scenario applies to the production of branched aldehydes that serve as precursors for plasticizers, surfactants, or fine chemicals where linear selectivity is not the primary optimization target.

Modulation of Sulfide Basicity in Pt₂S₂ Metalloligand Platforms

For researchers developing dinuclear platinum sulfide metalloligands where controlled sulfide nucleophilicity is required, AsPh₃ provides a specific electronic tuning knob. The sulfide centers in [Pt₂(μ-S)₂(AsPh₃)₄] are less basic and less prone to alkylation than those in the corresponding PPh₃ complex [2]. This enables selective derivatization strategies and the construction of mixed phosphine–arsine {Pt₂S₂} species with graded reactivity profiles.

Ground-State Tuning of Pt(II) Coordination Complexes via Intermediate Trans Influence

AsPh₃ occupies a specific position in the quantitative trans influence series (PMe₂Ph > PPh₃ > AsPh₃ ≈ SbPh₃ > SMe₂) [3]. For platinum(II) coordination chemistry requiring bond length modulation between the strong influence of PPh₃ and the weaker influence of thioether ligands, AsPh₃ offers predictable ground-state labilization. The Pt–Cl bond trans to As is lengthened to 2.328 Å compared to 2.301 Å trans to S, providing a crystallographically validated basis for ligand design.

Oxidatively Tolerant Ligand for Reaction Environments Requiring Reduced Susceptibility to Peroxide Oxidation

In synthetic protocols where peroxide-based oxidants are present or generated in situ, AsPh₃ may offer enhanced stability relative to PPh₃. Kinetic data establish that AsPh₃ oxidizes more slowly than both PPh₃ and SbPh₃ with potassium peroxodisulfate (rate order: PPh₃ > SbPh₃ > AsPh₃) [4]. This property is relevant for reaction cascades involving oxidative steps or for long-term storage of catalyst precursors under non-inert conditions.

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